An In-Depth Technical Guide to the Chemical Properties of 2,4-Diphenyl-1,3-dioxolane
An In-Depth Technical Guide to the Chemical Properties of 2,4-Diphenyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diphenyl-1,3-dioxolane is a heterocyclic organic compound belonging to the dioxolane family. Dioxolanes are cyclic acetals or ketals and are notable for their use as protecting groups in organic synthesis, as solvents, and for their presence in various biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 2,4-diphenyl-1,3-dioxolane, tailored for professionals in research and drug development. While extensive data on this specific molecule is not widely available in all commercial databases, this guide compiles the most relevant information from existing literature and databases on it and closely related compounds.
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 4141-38-2 | Chemical Synthesis Database[1] |
| Molecular Formula | C₁₅H₁₄O₂ | PubChem |
| Molecular Weight | 226.27 g/mol | PubChem |
| Melting Point | Not available | Chemical Synthesis Database[1] |
| Boiling Point | Not available | Chemical Synthesis Database[1] |
| Density | Not available | Chemical Synthesis Database[1] |
| IUPAC Name | 2,4-diphenyl-1,3-dioxolane |
Synthesis
The synthesis of 2,4-diphenyl-1,3-dioxolane typically proceeds via the acid-catalyzed acetalization of benzaldehyde with 1-phenyl-1,2-ethanediol. This reaction is a standard method for the formation of 1,3-dioxolanes.[2][3]
Proposed Experimental Protocol
The following is a representative experimental protocol for the synthesis of 2,4-diphenyl-1,3-dioxolane, based on established methods for similar dioxolane formations.
Materials:
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1-Phenyl-1,2-ethanediol
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Benzaldehyde
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Toluene (or another suitable water-immiscible solvent)
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p-Toluenesulfonic acid (catalytic amount)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate or sodium sulfate
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Dean-Stark apparatus
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Standard laboratory glassware for reflux and extraction
Procedure:
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In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 1-phenyl-1,2-ethanediol and benzaldehyde in toluene.
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Add a catalytic amount of p-toluenesulfonic acid to the mixture.
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Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
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Once the theoretical amount of water has been collected, or the reaction is deemed complete by thin-layer chromatography (TLC), cool the mixture to room temperature.
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Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
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The crude 2,4-diphenyl-1,3-dioxolane can be further purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization
Detailed spectroscopic data for 2,4-diphenyl-1,3-dioxolane is not widely published. However, data for the closely related "cyclic acetal of 1,2-diphenyl-1,2-ethanediol" provides valuable insight into the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl protons in the aromatic region (typically δ 7.2-7.5 ppm). The protons on the dioxolane ring will appear in the upfield region. The methine proton at the 2-position (adjacent to two oxygen atoms) would likely appear as a singlet, while the protons at the 4- and 5-positions would exhibit more complex splitting patterns depending on their stereochemistry.
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¹³C NMR: The carbon NMR spectrum will show signals for the phenyl carbons, with the ipso-carbons appearing at different chemical shifts than the other aromatic carbons. The carbon at the 2-position of the dioxolane ring will be significantly downfield due to the two adjacent oxygen atoms. The carbons at the 4- and 5-positions will appear further upfield.
Infrared (IR) Spectroscopy
The IR spectrum of 2,4-diphenyl-1,3-dioxolane is expected to exhibit the following characteristic absorption bands:
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C-H stretching (aromatic): ~3030-3100 cm⁻¹
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C-H stretching (aliphatic): ~2850-3000 cm⁻¹
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C=C stretching (aromatic): ~1450-1600 cm⁻¹
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C-O stretching (acetal): Strong bands in the region of 1000-1200 cm⁻¹ are characteristic of the C-O-C-O-C system in the dioxolane ring.
Mass Spectrometry (MS)
The mass spectrum of 2,4-diphenyl-1,3-dioxolane would show a molecular ion peak (M⁺) corresponding to its molecular weight (226.27 g/mol ). Common fragmentation patterns would likely involve the cleavage of the dioxolane ring and the loss of phenyl or benzaldehyde fragments.
Reactivity
The reactivity of 2,4-diphenyl-1,3-dioxolane is primarily governed by the acetal functional group.
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Hydrolysis: The dioxolane ring is stable under basic and neutral conditions but is susceptible to hydrolysis under acidic conditions to regenerate the parent aldehyde (benzaldehyde) and diol (1-phenyl-1,2-ethanediol). This property is fundamental to its use as a protecting group for carbonyls.
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Ring-Opening Reactions: Under certain conditions, the dioxolane ring can undergo ring-opening reactions, for instance, with strong reducing agents.
Biological Activity and Potential Applications
While specific biological studies on 2,4-diphenyl-1,3-dioxolane are not prevalent in the current literature, the 1,3-dioxolane scaffold is a common motif in a variety of biologically active compounds. Derivatives of 1,3-dioxolane have been reported to exhibit a broad spectrum of activities, including:
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Antimicrobial and Antifungal Activity: Several studies have demonstrated that certain substituted 1,3-dioxolanes possess significant antibacterial and antifungal properties.[4][5]
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Antiviral Activity: The dioxolane ring is a key structural component in some antiviral nucleoside analogs.
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Receptor Agonism/Antagonism: Dioxolane-based compounds have been synthesized and evaluated as ligands for various receptors, including serotonin receptors, showing potential for the treatment of central nervous system disorders.[6][7]
The presence of two phenyl groups in 2,4-diphenyl-1,3-dioxolane suggests that it may have interesting pharmacological properties due to its lipophilicity and potential for pi-stacking interactions with biological targets. Further research is warranted to explore the biological profile of this compound.
Safety and Handling
Conclusion
2,4-Diphenyl-1,3-dioxolane is a molecule of interest in organic synthesis, potentially serving as a valuable building block or protecting group. While a comprehensive set of experimentally determined physical and biological data is not yet available in the public domain, this guide provides a foundational understanding of its chemical properties, a reliable method for its synthesis, and an overview of its expected spectral characteristics based on analogous compounds. The established biological activities of other dioxolane derivatives suggest that 2,4-diphenyl-1,3-dioxolane could be a candidate for future investigation in medicinal chemistry and drug development.
References
- 1. 1,3-Dioxolane compounds (DOXs) as biobased reaction media - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00227F [pubs.rsc.org]
- 2. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of 1,3-dioxolane-based 5-HT1A receptor agonists for CNS disorders and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
